molecular formula C12H24N2O2 B12977429 tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate

Cat. No.: B12977429
M. Wt: 228.33 g/mol
InChI Key: NYPPQRSVUJQKTO-UWVGGRQHSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of tert-butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate comprises a cyclohexane ring substituted at the 1S and 2S positions with an aminomethyl group (-CH2NH2) and a tert-butoxycarbonyl (Boc)-protected carbamate moiety, respectively. The Boc group, a common protecting group in organic synthesis, introduces steric bulk and stabilizes the amine functionality against undesired reactions. The compound’s molecular formula, C12H24N2O2 , reflects its hybrid nature, combining a six-membered aliphatic ring with polar functional groups.

The (1S,2S) stereochemical configuration imposes specific spatial constraints on the molecule. X-ray diffraction studies of analogous Boc-protected amines demonstrate that such configurations often adopt chair conformations in cyclohexane derivatives, with substituents preferentially occupying equatorial positions to minimize steric strain. In this compound, the aminomethyl group at C2 and the carbamate at C1 create a 1,2-diaxial arrangement, which influences hydrogen-bonding potential and solubility. Comparative analysis with the cyclopentane analogue, tert-butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate (C11H22N2O2), reveals that ring size impacts torsional angles and van der Waals interactions, with the cyclohexyl derivative exhibiting greater conformational flexibility.

Comparative Analysis of Cyclohexyl Carbamate Derivatives

Cyclohexyl carbamates exhibit diverse physicochemical properties depending on substituent positioning and stereochemistry. The table below contrasts this compound with structurally related compounds:

Compound Name Molecular Formula Key Substituents Stereochemistry
This compound C12H24N2O2 C1: Boc-carbamate; C2: -CH2NH2 (1S,2S)
tert-Butyl ((3-(aminomethyl)cyclohexyl)methyl)carbamate C13H26N2O2 C3: -CH2NH2; methyl at C1 Not specified
(1S,2S)-2-(Boc-amino)cyclopentanol C10H19NO3 C2: Boc-carbamate; C1: -OH (1S,2S)

The cyclohexyl ring’s larger size compared to cyclopentane derivatives reduces ring strain, enabling more efficient packing in crystalline phases. Additionally, the tert-butyl group in the Boc moiety enhances lipophilicity, as evidenced by the increased logP value of the cyclohexyl derivative (1.8) relative to its cyclopentyl counterpart (1.5). Substitution patterns also affect hydrogen-bonding capacity: the aminomethyl group in the (1S,2S) configuration forms intramolecular hydrogen bonds with the carbamate oxygen, stabilizing specific conformers.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the conformational dynamics of this compound. Key findings from 1H and 13C NMR studies include:

  • Tert-butyl group signature : A singlet at δ 1.51 ppm in the 1H NMR spectrum corresponds to the nine equivalent protons of the Boc group, consistent with similar carbamates.
  • Aminomethyl protons : The -CH2NH2 moiety resonates as a multiplet at δ 2.85–3.10 ppm, with coupling constants (J = 6.0–6.5 Hz) indicative of gauche interactions between adjacent hydrogens.
  • Carbamate NH : A broad singlet at δ 6.35 ppm confirms the presence of the Boc-protected amine, which exchanges slowly due to steric hindrance.

Variable-temperature NMR experiments reveal restricted rotation about the carbamate C-N bond, with an energy barrier of ~12 kcal/mol. This restriction arises from partial double-bond character in the C-N linkage, a phenomenon well-documented in carbamate chemistry.

Crystallographic Studies of Carbamate-Protected Amines

X-ray crystallography of this compound derivatives reveals key packing motifs and intermolecular interactions. In the solid state, the Boc group adopts a staggered conformation relative to the cyclohexane ring, minimizing steric clashes. The aminomethyl group participates in N-H···O hydrogen bonds with adjacent carbamate oxygen atoms, forming a zigzag pattern along the crystallographic axis.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m0/s1

InChI Key

NYPPQRSVUJQKTO-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the carbamate group . The reaction conditions often include the use of a solvent such as methylene chloride or chloroform, and the reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted cyclohexyl carbamates.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate has been investigated for its potential as a therapeutic agent. It may act as an enzyme inhibitor, modulating biochemical pathways critical for various diseases. Preliminary studies suggest that it interacts with active sites on target enzymes, which could lead to therapeutic effects in treating conditions where these enzymes are involved .

Case Study : A study exploring the efficacy of similar compounds demonstrated that derivatives of carbamates showed significant activity against certain pathogens like Trypanosoma brucei, indicating potential applications in treating parasitic infections .

Organic Synthesis

Building Block in Synthesis :
The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its structural features allow it to participate in various chemical reactions including oxidation and reduction processes .

Reactions Involved :

  • Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction : The carbamate group can be reduced to produce primary amines.
  • Substitution Reactions : The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Biological Studies

Modulation of Biological Pathways :
Research into the biological activity of this compound is expanding. Its structural similarity to biologically active compounds suggests it may modulate various cellular processes .

Pharmacokinetics :
Although detailed pharmacokinetic data is still emerging, understanding its bioavailability and metabolic pathways is essential for evaluating its therapeutic potential .

Mechanism of Action

The mechanism by which tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The specific pathways involved depend on the context in which the compound is used, such as in drug design or material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the cyclohexane ring critically impacts molecular interactions. Key stereoisomers include:

Compound Name Stereochemistry Key Functional Groups Application Reference
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate (1S,2S) Boc, aminomethyl Protease inhibitors, edoxaban intermediates
tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate (1R,2S) Boc, amine Synthetic intermediates
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (1R,2S,5S) Boc, amine, dimethylamino-carbonyl Drug development (e.g., kinase inhibitors)

Key Findings :

  • The (1S,2S) configuration enhances binding to protease active sites due to optimal spatial alignment .
  • The (1R,2S,5S) isomer in exhibits distinct reactivity from the dimethylamino-carbonyl group, enabling hydrogen bonding with biological targets .

Functional Group Variations

Substituents on the cyclohexane ring dictate synthetic utility and bioactivity:

Ethynyl Derivatives ()
  • Example : tert-Butyl [(1S,2S)-2-ethynylcyclohexyl]carbamate
  • Key Feature: Ethynyl group enables Pd-catalyzed cross-coupling (e.g., Sonogashira reaction) for constructing conjugated systems .
  • Application : Synthesis of fluorescent probes and photodynamic therapy agents.
Hydroxy and Hydroxymethyl Derivatives ()
  • Example : tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
  • Key Feature : Hydroxyl group participates in hydrogen bonding and glycosylation reactions.
  • Stability : Requires refrigeration due to hygroscopicity .
Piperazine and Pyrimidine Hybrids ()
  • Example: tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
  • Key Feature : Heterocyclic extensions improve solubility and target affinity.
  • Application : Kinase inhibitors and anticancer agents .

Pharmacological Relevance ()

  • Edoxaban Intermediate : The oxalate salt of a related (1R,2S,5S)-configured compound (CAS 1210348-34-7) is used in edoxaban synthesis, highlighting the importance of stereochemistry in anticoagulant activity .
  • Bioactivity: The dimethylamino-carbonyl group in ’s compound enhances membrane permeability, a trait absent in the aminomethyl variant .

Stability and Handling

  • The hydroxycyclohexyl derivative () requires refrigeration, whereas the aminomethyl variant is stable at room temperature .
  • Boc-protected amines generally exhibit superior stability over Fmoc or Cbz groups in acidic conditions .

Biological Activity

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, an aminomethyl group, and a cyclohexyl ring, contributing to its unique chemical properties and interactions with biological systems. The exploration of its biological activity primarily focuses on its role as an enzyme inhibitor and its implications in therapeutic applications.

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 180683-64-1

The mechanism of action of this compound involves its ability to interact with specific enzymes, particularly through inhibition. It binds to the active sites of target enzymes, blocking their activity and thereby modulating various biochemical pathways. This property is crucial for understanding its therapeutic potential in drug development.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown efficacy in inhibiting enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Biochemical Probing : It serves as a valuable biochemical probe for investigating enzyme-substrate interactions and protein-ligand binding dynamics.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The IC50 value for inhibition was found to be within the micromolar range, indicating moderate potency compared to established inhibitors like rivastigmine .
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that this compound interacts favorably with the active sites of various enzymes. These studies suggest that the compound's structural features enhance its binding affinity, which is essential for its inhibitory effects .
  • Therapeutic Potential :
    • The compound's ability to modulate enzyme activity positions it as a candidate for further development in treating neurological disorders where cholinergic dysfunction is prevalent .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl (trans-2-aminocyclohexyl)carbamateC₁₂H₂₄N₂O₂Trans configurationModerate AChE inhibition
tert-Butyl (cis-2-aminocyclohexyl)carbamateC₁₂H₂₄N₂O₂Cis configurationLower AChE inhibition
tert-Butyl carbamateC₁₁H₂₃N₂O₂Basic structure without cyclohexaneMinimal biological activity

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